methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.10243389 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may contribute to various pharmacological effects, particularly in the context of cancer therapy and other diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the cyclopentylcarbamoyl group and the methylbenzoate moiety enhances its potential interactions with biological targets.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that thiazole-based compounds could induce multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death due to aberrant mitotic division .
Table 1: Summary of Anticancer Activity of Thiazole Derivatives
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 15 | HSET inhibition |
Compound B | 10 | Induction of multipolar mitosis |
Methyl 3-[...] | TBD | Potentially affects mitotic spindle dynamics |
Enzyme Inhibition
Thiazole derivatives have also been identified as potent inhibitors of various enzymes. For example, certain thiazole derivatives have shown significant inhibition against Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in insulin signaling and cancer progression. Molecular docking studies suggest that these compounds form crucial interactions with active site residues, enhancing their inhibitory potential .
Table 2: PTP1B Inhibition by Thiazole Derivatives
Compound Name | IC50 (µM) | Binding Interactions |
---|---|---|
Compound C | 6.37 | Hydrogen bonds with Asp181, Cys215 |
Compound D | TBD | Non-covalent interactions with Gln262 |
Case Studies
- Thiazole-Based Anticancer Agents : A study involving various thiazole derivatives demonstrated their effectiveness against multiple cancer cell lines. The results indicated that structural modifications significantly influenced their potency and selectivity .
- Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects of thiazole derivatives on PTP1B. The study highlighted specific structural features that enhanced binding affinity and inhibitory activity .
Properties
IUPAC Name |
methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-10-7-8-11(17(23)24-2)9-13(10)21-15(19)14(26-18(21)25)16(22)20-12-5-3-4-6-12/h7-9,12H,3-6,19H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGMSBQPHXLNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NC3CCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.